molecular formula C8H15NO2 B12982210 2,2-Dimethylpiperidine-3-carboxylic acid

2,2-Dimethylpiperidine-3-carboxylic acid

Cat. No.: B12982210
M. Wt: 157.21 g/mol
InChI Key: GCEZPDCEVRTSCW-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidine-3-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpiperidine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of carboxylic acids can be done through the oxidation of primary alcohols and aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid .

Industrial Production Methods

Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids.

    Reduction: Reduction of carboxylic acids to primary alcohols.

    Substitution: Nucleophilic substitution reactions where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of primary alcohols yields carboxylic acids, while reduction of carboxylic acids yields primary alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.

    3-Carboxypiperidine: A piperidine derivative with a carboxyl group at position 3.

Uniqueness

2,2-Dimethylpiperidine-3-carboxylic acid is unique due to the presence of two methyl groups at position 2 and a carboxyl group at position 3. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2-dimethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)6(7(10)11)4-3-5-9-8/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

GCEZPDCEVRTSCW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCCN1)C(=O)O)C

Origin of Product

United States

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